Methyl 3-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-3-(1-phenylmethanesulfonylpiperidine-4-amido)benzoate is a complex organic compound that features a benzoate ester, a piperidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-3-(1-phenylmethanesulfonylpiperidine-4-amido)benzoate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: The phenylmethanesulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides and amines under basic conditions.
Esterification: The benzoate ester is formed through esterification reactions involving benzoic acid derivatives and alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the benzoate ester.
Reduction: Reduction reactions can target the sulfonamide group and the ester functionalities.
Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism by which methyl 2-methyl-3-(1-phenylmethanesulfonylpiperidine-4-amido)benzoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and ion channels. The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their activity. The piperidine ring can interact with neurotransmitter receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-3-(1-phenylmethanesulfonylpiperidine-4-amido)benzoate: can be compared with other sulfonamide-containing compounds and piperidine derivatives.
Phenylmethanesulfonylpiperidine derivatives: These compounds share the sulfonamide and piperidine moieties but differ in their ester or other functional groups.
Uniqueness
The uniqueness of methyl 2-methyl-3-(1-phenylmethanesulfonylpiperidine-4-amido)benzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and synthetic applications.
Properties
Molecular Formula |
C22H26N2O5S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 3-[(1-benzylsulfonylpiperidine-4-carbonyl)amino]-2-methylbenzoate |
InChI |
InChI=1S/C22H26N2O5S/c1-16-19(22(26)29-2)9-6-10-20(16)23-21(25)18-11-13-24(14-12-18)30(27,28)15-17-7-4-3-5-8-17/h3-10,18H,11-15H2,1-2H3,(H,23,25) |
InChI Key |
MMCIMBBMLLEGBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.